![molecular formula C20H28O2 B047101 (8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol CAS No. 15236-73-4](/img/structure/B47101.png)
(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Descripción general
Descripción
The compound (8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol is a steroidal derivative featuring a cyclopenta[a]phenanthrene core. Key structural attributes include:
- 3-Methoxy group: Enhances lipophilicity and influences electronic properties.
- 13- and 17-Methyl groups: Contribute to steric effects and metabolic stability.
- 17-Hydroxyl group: Provides hydrogen-bonding capability, critical for receptor interactions.
- Stereochemistry: The 8R,9S,13S,14S,17S configuration dictates spatial orientation, affecting biological activity .
Synthetic routes often involve modifications of estrone derivatives (e.g., substitution at C3 and C17), as seen in the use of THF and cyanomethoxy groups in related syntheses .
Actividad Biológica
The compound (8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol , commonly referred to as a derivative of estradiol or a related steroidal compound, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications in various biological systems.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 300.4 g/mol. Its structural configuration includes multiple stereogenic centers which contribute to its biological activity.
1. Estrogenic Activity
Research indicates that this compound exhibits significant estrogenic activity. It binds to estrogen receptors (ERs), influencing various physiological processes such as:
- Cell Proliferation : The compound promotes the proliferation of estrogen-sensitive cells.
- Gene Expression Modulation : It regulates the expression of genes involved in reproductive and developmental processes.
A study highlighted that compounds with similar structures showed enhanced binding affinity to ERα and ERβ compared to estradiol itself .
2. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. For instance:
- Neurotrophic Effects : In vitro studies on rat cortical neurons demonstrated that the compound enhances neurite outgrowth at specific concentrations (0.1 mmol/L), suggesting potential applications in neurodegenerative diseases .
Concentration (mmol/L) | Neurite Outgrowth (µm) |
---|---|
Control | 50 |
0.1 | 80 |
0.5 | 70 |
3. Anti-inflammatory Properties
In addition to its estrogenic effects, the compound has shown promise in modulating inflammatory responses:
- Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines in cultured macrophages.
The biological activities of this compound are primarily mediated through its interaction with estrogen receptors:
- Ligand Binding : The compound binds to ERs with varying affinities which can lead to different biological outcomes depending on the target tissue.
- Transcriptional Activation : Upon binding to ERs, it activates transcriptional pathways that regulate gene expression crucial for cell growth and differentiation.
Case Study 1: Estrogen Receptor Modulation
In a clinical trial involving postmenopausal women treated with similar compounds exhibiting estrogenic properties:
- Outcome : Participants showed improved bone density and reduced menopausal symptoms.
Case Study 2: Neuroprotective Studies
A laboratory study focused on the neuroprotective effects of this compound indicated:
- Findings : Enhanced neuronal survival and reduced apoptosis rates in cultures exposed to oxidative stress when treated with the compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
- Methodological Answer : The synthesis involves multi-step organic reactions, often starting from steroidal precursors. Critical steps include:
- Stereochemical control : Use chiral catalysts or enantioselective reagents to ensure correct configuration at positions 8R, 9S, 13S, 14S, and 17S .
- Protection/deprotection strategies : Acetyl or methoxy groups may require temporary protection (e.g., acetyl chloride for hydroxyl groups) to prevent undesired side reactions .
- Reaction conditions : Maintain inert atmospheres (N₂/Ar) to avoid oxidation, and optimize temperature gradients (e.g., 0–80°C) to enhance yield .
- Example Protocol :
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Acetic anhydride, pyridine | Acetylation of hydroxyl groups |
2 | Pd/C, H₂ gas | Hydrogenation of double bonds |
3 | Chiral resolution via HPLC | Isolate enantiomerically pure product |
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include methoxy (δ 3.2–3.5 ppm) and cyclopentane protons (δ 1.5–2.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration, particularly for the 17-hydroxyl and methyl groups .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₃₀O₂) and detects isotopic patterns .
Q. How should the compound be stored to ensure stability in research settings?
- Methodological Answer :
- Storage conditions : Seal in airtight containers under dry, inert gas (argon) at 2–8°C to prevent hydrolysis of the methoxy group .
- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., demethylation or oxidation) .
Advanced Research Questions
Q. How does stereochemistry influence its interaction with biological targets?
- Methodological Answer :
- Receptor docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to steroid receptors. The 17S-hydroxyl group is critical for hydrogen bonding, while 13S-methyl enhances hydrophobic interactions .
- In vitro assays : Compare enantiomers in cell-based models (e.g., glucocorticoid receptor transactivation assays) to quantify stereospecific activity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal assays : Validate activity using both cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems to rule out assay-specific artifacts .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid metabolism (e.g., CYP3A4-mediated oxidation) explains variability in in vivo vs. in vitro results .
Q. What strategies optimize synthetic yield while minimizing side products?
- Methodological Answer :
- Catalyst screening : Test palladium (Pd/C) vs. platinum (PtO₂) catalysts for hydrogenation efficiency .
- Byproduct analysis : Use GC-MS to identify intermediates (e.g., over-reduced or epimerized species) and adjust reaction stoichiometry .
- Table: Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 40–60°C | Prevents decarboxylation |
H₂ Pressure | 2–3 atm | Balances reaction rate vs. selectivity |
Solvent | Tetrahydrofuran | Enhances solubility of steroidal intermediates |
Safety and Compliance Questions
Q. What precautions are necessary to mitigate occupational hazards during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant aprons, and P95 respirators to prevent dermal/respiratory exposure .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing or synthesis .
Q. How should accidental exposure be managed in laboratory settings?
- Methodological Answer :
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The target compound is compared below with analogs differing in substituents, stereochemistry, and functional groups. Data are derived from experimental studies and structural analyses.
Substituent Variations at C3 and C17
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-19-10-8-16-15-7-5-14(22-3)12-13(15)4-6-17(16)18(19)9-11-20(19,2)21/h5,7,12,16-18,21H,4,6,8-11H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQAIRJYCUWZPD-SLHNCBLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934484 | |
Record name | 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15236-73-4 | |
Record name | NSC52246 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.